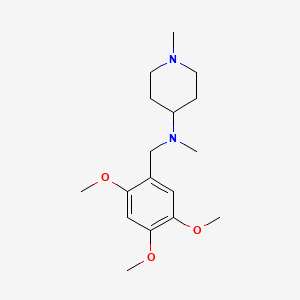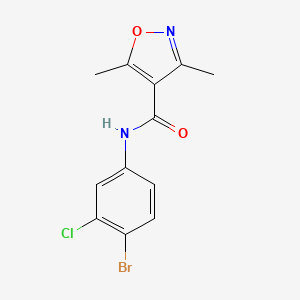![molecular formula C20H23NO3 B4776475 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one](/img/structure/B4776475.png)
1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one
Descripción general
Descripción
1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one, also known as MPD, is a chemical compound used in scientific research. It is a member of the family of small molecule inhibitors of the protein kinase C (PKC) enzyme. PKC is a key regulator of cell growth, differentiation, and survival, and is involved in various pathological conditions, including cancer, diabetes, and cardiovascular diseases. MPD has been shown to inhibit the activity of PKC, and thus has potential therapeutic applications in these diseases.
Mecanismo De Acción
The mechanism of action of 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates various cellular processes, such as cell growth, differentiation, and apoptosis. 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one depend on the specific cell type and tissue being studied. In cancer cells, 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has been shown to induce cell cycle arrest and apoptosis, and to inhibit invasion and metastasis. In animal models of diabetes, 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has been shown to improve glucose tolerance and insulin sensitivity, and to reduce inflammation and oxidative stress. In animal models of cardiovascular diseases, 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has been shown to reduce blood pressure and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to its use. 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one. One direction is the development of more potent and selective PKC inhibitors based on the structure of 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one. Another direction is the investigation of the role of PKC in other pathological conditions, such as neurodegenerative diseases and viral infections. Finally, the use of 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has also been shown to have anti-inflammatory effects, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 1-{[4-(4-methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
(E)-1-[4-(4-methoxyphenoxy)anilino]-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)19(22)13-14-21-15-5-7-17(8-6-15)24-18-11-9-16(23-4)10-12-18/h5-14,21H,1-4H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSKJPUAMCNNG-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Methoxyphenoxy)phenyl]amino}-4,4-dimethyl-1-penten-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4776392.png)
![ethyl 5-(anilinocarbonyl)-2-[(3,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4776409.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4776410.png)
![4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4776418.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4776420.png)
![[4-benzyl-1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B4776431.png)
![2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4776444.png)
![9-(methoxymethyl)-7-methyl-2-[5-(3,4,6-trichloro-2-hydroxyphenyl)-2-furyl]-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4776445.png)

![butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4776457.png)
![butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4776465.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4776479.png)
![1-allyl-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4776481.png)
